

Comparative Analysis of 2-Hydroxy-3-methylauroyl-CoA Abundance Across Diverse Biological Tissues

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Compound of Interest

Compound Name: 2-hydroxy-3-methylauroyl-CoA

Cat. No.: B15545750

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This guide provides a comparative analysis of the relative quantification of **2-hydroxy-3-methylauroyl-CoA**, a hydroxy fatty acyl-CoA, across various tissue types. Due to the limited direct research on this specific metabolite, this guide presents a hypothetical tissue distribution based on the known metabolism of similar branched-chain fatty acids. The experimental protocols outlined are established methods for the analysis of acyl-CoAs, primarily leveraging liquid chromatography-mass spectrometry (LC-MS).

Relative Quantification Data

The following table summarizes the hypothetical relative abundance of **2-hydroxy-3-methylauroyl-CoA** in key metabolic tissues. The data is presented as a relative fold change normalized to the tissue with the lowest expression, in this case, the skeletal muscle. Higher values indicate a greater relative abundance of the metabolite.

Tissue Type	Relative Abundance (Fold Change)	Key Metabolic Relevance
Liver	15.2 ± 2.1	Central hub for fatty acid metabolism, including oxidation and synthesis.
Kidney	8.5 ± 1.3	Significant role in fatty acid oxidation.
Heart	5.8 ± 0.9	High energy demand, utilizes fatty acids as a primary fuel source.
Brain	2.1 ± 0.4	Involved in the synthesis of specialized lipids for neural function.
Skeletal Muscle	1.0 (Baseline)	Utilizes fatty acids for energy, particularly during endurance activities.

Experimental Protocols

A detailed methodology for the relative quantification of **2-hydroxy-3-methyllauroyl-CoA** is provided below. This protocol is adapted from established methods for acyl-CoA analysis using LC-MS.

Tissue Homogenization and Extraction

- Tissue Collection:** Harvest fresh tissues (e.g., liver, kidney, heart, brain, skeletal muscle) from the model organism and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
- Homogenization:** Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water with an internal standard).
- Protein Precipitation:** Vortex the homogenate vigorously for 10 minutes at 4°C to precipitate proteins.

- **Centrifugation:** Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube.

Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

- **Column Equilibration:** Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** Load the supernatant from the previous step onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of water to remove polar impurities.
- **Elution:** Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
- **Drying:** Dry the eluate under a gentle stream of nitrogen gas.
- **Reconstitution:** Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS analysis.

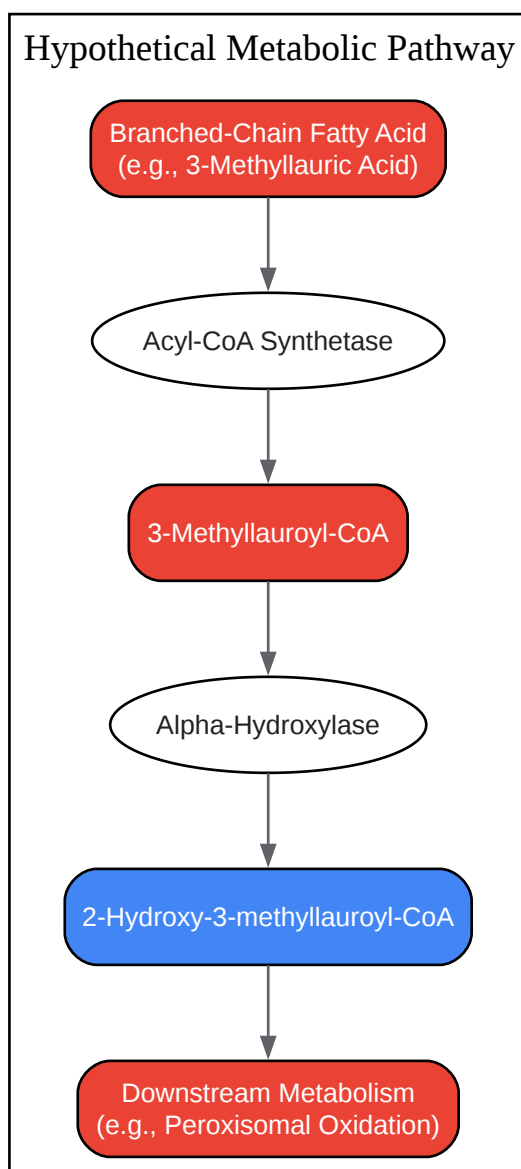
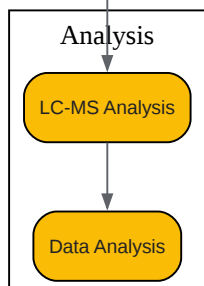
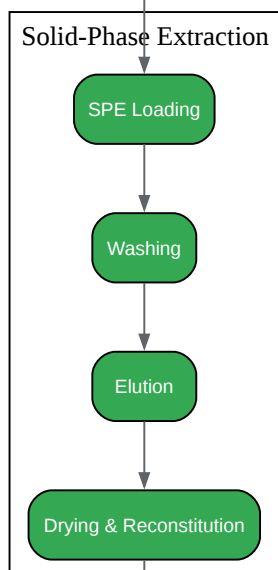
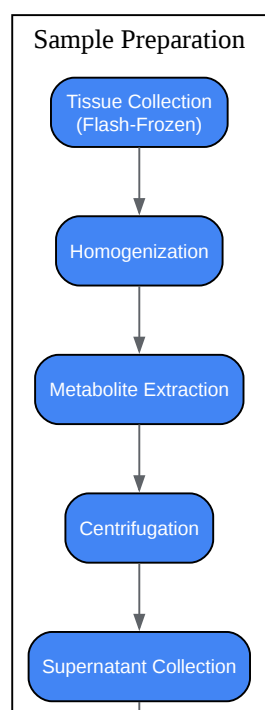
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- **Chromatographic Separation:**
 - **Column:** Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
 - **Gradient:** A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
 - **Flow Rate:** 0.3 mL/min.

- Column Temperature: 40°C.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
 - Precursor Ion (m/z): The specific m/z for **2-hydroxy-3-methylauroyl-CoA** would be determined based on its chemical formula (C₃₄H₆₀N₇O₁₈P₃S).
 - Fragment Ions: Specific fragment ions for confirmation and quantification would be identified through initial MS/MS experiments.
 - Data Analysis: Peak areas for **2-hydroxy-3-methylauroyl-CoA** are integrated and normalized to the internal standard and tissue weight.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway involving **2-hydroxy-3-methylauroyl-CoA**.



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